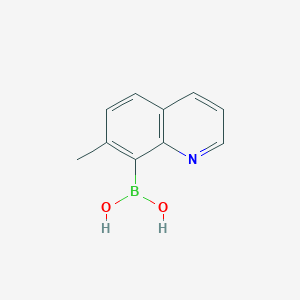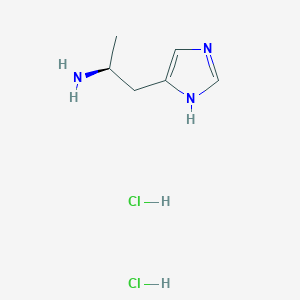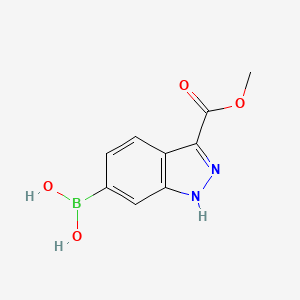![molecular formula C11H12IN3O B8188081 3-Iodo-1-(tetrahydro-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B8188081.png)
3-Iodo-1-(tetrahydro-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-1-(tetrahydro-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine is a heterocyclic organic compound with the molecular formula C11H13IN2O. This compound is characterized by the presence of an iodine atom, a tetrahydropyranyl group, and a pyrazolo[3,4-c]pyridine core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-1-(tetrahydro-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine typically involves the iodination of a pyrazolo[3,4-c]pyridine precursor followed by the introduction of the tetrahydropyranyl group. One common method includes:
Iodination: The pyrazolo[3,4-c]pyridine core is iodinated using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite under mild conditions.
Protection: The resulting iodinated compound is then reacted with tetrahydropyranyl chloride in the presence of a base like triethylamine to introduce the tetrahydropyranyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-1-(tetrahydro-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Sonogashira coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and bases like potassium carbonate in solvents like DMF or toluene.
Major Products
Substitution: Formation of substituted pyrazolo[3,4-c]pyridine derivatives.
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of deiodinated pyrazolo[3,4-c]pyridine.
Scientific Research Applications
3-Iodo-1-(tetrahydro-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine is used in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: In the study of enzyme inhibitors and receptor modulators.
Industry: Used in the development of novel materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 3-Iodo-1-(tetrahydro-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the pyrazolo[3,4-c]pyridine core play crucial roles in binding to the active sites of these targets, modulating their activity. The tetrahydropyranyl group can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 3-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole
- 3-Iodopyridine
- 4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole
Uniqueness
3-Iodo-1-(tetrahydro-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine is unique due to its specific combination of the pyrazolo[3,4-c]pyridine core with an iodine atom and a tetrahydropyranyl group. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research applications.
Properties
IUPAC Name |
3-iodo-1-(oxan-2-yl)pyrazolo[3,4-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12IN3O/c12-11-8-4-5-13-7-9(8)15(14-11)10-3-1-2-6-16-10/h4-5,7,10H,1-3,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNMQRMCRAJSGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=CN=C3)C(=N2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12IN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4,6-Dimethyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B8188027.png)
![6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-ol](/img/structure/B8188031.png)







